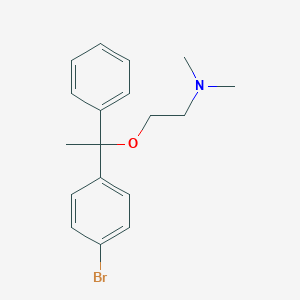

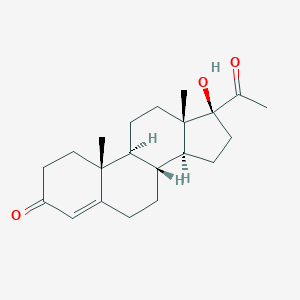

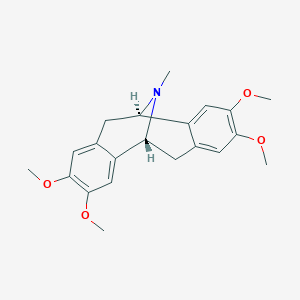

![molecular formula C20H16O2 B107996 (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol CAS No. 61441-24-5](/img/structure/B107996.png)

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is a derivative of benzo[a]pyrene, a known carcinogen . The compound has a molecular formula of C20H14O2 . It is derived from fossil fuel combustion, cigarette smoke, and generic biomass combustion including traffic emissions .

Synthesis Analysis

The synthesis of substituted pyrenes, such as “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol”, often involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene . The reactivity of this compound is displaced to positions 2 and 7 under Electrophilic Aromatic Substitution (EAS) conditions . Subsequent re-aromatization gives pyrene derivatives carrying substituents in either one or both extreme positions .Molecular Structure Analysis

The molecular structure of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is complex and its properties are dependent on the electronic configuration of the biologically activated metabolite . The activated metabolite exists mainly as four isomers, each having a distinct profile on the epoxide ring . These profiles generate differential reactivities of the epoxide group, which can be attributed to its local bond lengths, the electron localization function, and polarized bonds .Chemical Reactions Analysis

The chemical reactions of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide . These profiles generate differential reactivities of the epoxide group .Safety And Hazards

将来の方向性

The future directions for the study of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” could involve a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring . This could provide novel and crucial information, which could assist in understanding the mechanism of toxic potential of this molecule .

特性

IUPAC Name |

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHYAMCEKZOBEK-OXJNMPFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol | |

CAS RN |

61441-24-5 |

Source

|

| Record name | Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

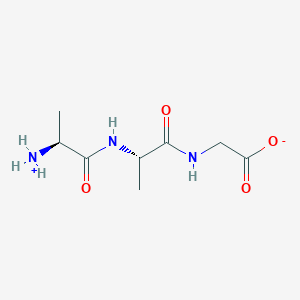

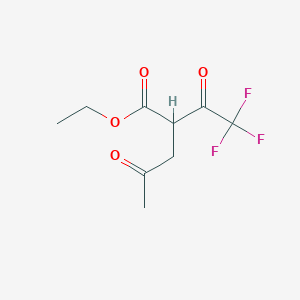

![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)

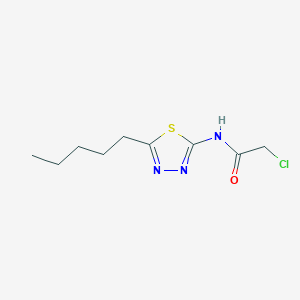

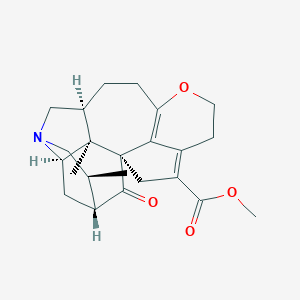

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)

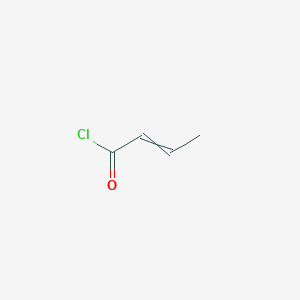

![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)